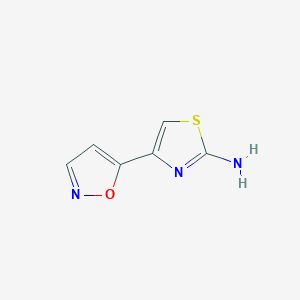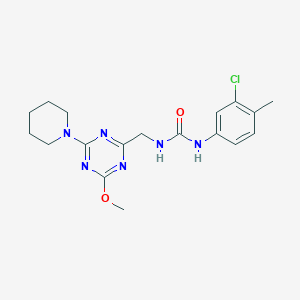![molecular formula C20H25N3O4 B2882170 (1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1904073-91-1](/img/structure/B2882170.png)
(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.437. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The molecule has been utilized as a chiral auxiliary in asymmetric syntheses, demonstrating its potential in the creation of enantiomerically pure compounds. For instance, enantiomeric bicyclic pyrrolidine derivatives, similar in structure, have been synthesized and used efficiently in Michael-type reactions via enamines, highlighting the utility of such structures in asymmetric synthesis (Martens & Lübben, 1991).
Reactivity Studies
Research into the reactivity of related azabicyclo compounds with bases has provided insights into novel reaction pathways and product formations. Studies have shown that azabicyclic compounds undergo significant transformations under various conditions, leading to new compounds with potential applications in pharmaceutical and synthetic chemistry (Ershov et al., 2001).
Applications in Natural Alkaloid Derivatives
The structure is closely related to tropane derivatives found in natural alkaloids, such as atropine and scopolamine, which possess significant medicinal properties. Syntheses based on the azabicyclo[3.2.1]octane skeleton have led to derivatives with potential as physiologically active compounds, highlighting the importance of such structures in the development of new therapeutic agents (Vlasova et al., 2006).
Structural and Conformational Analysis
Detailed structural and conformational analyses of derivatives have been conducted, revealing insights into the stereochemistry and molecular dynamics of such compounds. Studies on related azabicyclo compounds have employed techniques such as NMR spectroscopy and X-ray crystallography to elucidate their configurations and conformational preferences, contributing to our understanding of their behavior in chemical reactions and potential applications in stereocontrolled synthesis (Diez et al., 1991).
Pharmacological Potential
Research into the pharmacological applications of azabicyclo compounds has uncovered potential therapeutic uses, including anti-inflammatory properties. The synthesis and evaluation of new heterocycles, structurally related to the specified compound, have shown promising activity in models of inflammation, suggesting potential for the development of novel anti-inflammatory drugs (Liu et al., 2017).
Propiedades
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-2-27-17-6-4-3-5-16(17)21-20(26)22-13-7-8-14(22)12-15(11-13)23-18(24)9-10-19(23)25/h3-6,13-15H,2,7-12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVILBNLJLIFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2882087.png)
![3-(3-But-3-ynyldiazirin-3-yl)-N-[1-(2-methylsulfonylpyrimidin-4-yl)cyclopropyl]propanamide](/img/structure/B2882088.png)

![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2882090.png)
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2882091.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882092.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2882094.png)

![(E)-3-(2-(benzo[d]oxazol-2-yl)ethyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2882102.png)


![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2882105.png)
![N-(4-bromophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882106.png)
